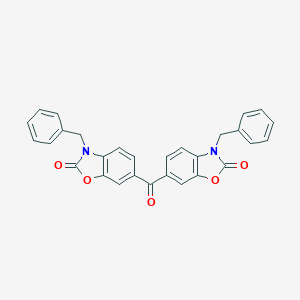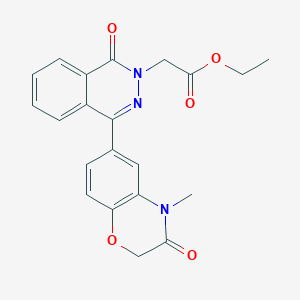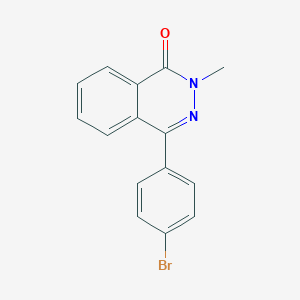![molecular formula C21H15ClN4O4S B304727 2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B304727.png)
2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-chlorobenzoate is a chemical compound that has been synthesized in recent years. This compound has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-chlorobenzoate involves the inhibition of certain enzymes that are essential for the growth and survival of cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. By inhibiting this enzyme, 2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-chlorobenzoate can prevent the growth and division of cancer cells, ultimately leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-chlorobenzoate can have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, leading to their death. It can also inhibit the growth and division of cancer cells by inhibiting the activity of topoisomerase II. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-chlorobenzoate in lab experiments is its potential as an anticancer agent. This compound has shown promising results in inhibiting the growth and division of cancer cells, making it a valuable tool for cancer research. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-chlorobenzoate. One area of research could be to explore its potential as a treatment for other diseases, such as inflammatory and oxidative stress-related diseases. Another area of research could be to explore its potential as a drug delivery system, where it could be used to deliver other drugs to cancer cells. Additionally, further research could be done to optimize the synthesis method of this compound, making it more efficient and cost-effective.
Synthesis Methods
The synthesis of 2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-chlorobenzoate involves the reaction of 2-chlorobenzoic acid with ethyl 4-aminobenzoate in the presence of thionyl chloride to form ethyl 2-chlorobenzoate. This intermediate is then reacted with 2-ethoxy-4-formylphenylboronic acid in the presence of a palladium catalyst to form 2-ethoxy-4-[(formyl)phenyl]phenyl 2-chlorobenzoate. The final step involves the reaction of this intermediate with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base to form the desired product.
Scientific Research Applications
2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-chlorobenzoate has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been in the field of medicine, where this compound has shown potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
properties
Product Name |
2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-chlorobenzoate |
|---|---|
Molecular Formula |
C21H15ClN4O4S |
Molecular Weight |
454.9 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-(5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H15ClN4O4S/c1-2-29-17-10-12(9-14-18(23)26-21(25-19(14)27)31-11-24-26)7-8-16(17)30-20(28)13-5-3-4-6-15(13)22/h3-11,23H,2H2,1H3/b14-9+,23-18? |
InChI Key |
LFGFDJQUGSNCMM-OLKKAHHKSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=N)N3C(=NC2=O)SC=N3)OC(=O)C4=CC=CC=C4Cl |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC=N3)OC(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC=N3)OC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304646.png)





![1,4-Dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinoxaline-8-sulfonamide](/img/structure/B304655.png)
![8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one](/img/structure/B304657.png)




methanone](/img/structure/B304670.png)